3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one
Description
3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with a tetrahydrofuran (oxolane) methyl group at position 3 and a sulfanylidene moiety at position 2. Its molecular formula is C18H18N2O2S2, with a molar mass of 358.48 g/mol (CAS 793716-03-7) . The compound is commercially available in quantities ranging from 250 mg to 5 g, with pricing reflecting its use as a specialized building block in medicinal chemistry and drug discovery .
The oxolan-2-ylmethyl substituent introduces stereoelectronic effects that may influence solubility and target binding, while the sulfanylidene group enhances hydrogen-bonding capacity .
Properties
IUPAC Name |
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11-9-4-1-5-13-10(9)14-12(18)15(11)7-8-3-2-6-17-8/h1,4-5,8H,2-3,6-7H2,(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDROCIZEXUGLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(NC2=S)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127552 | |
| Record name | 2,3-Dihydro-3-[(tetrahydro-2-furanyl)methyl]-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688793-18-2 | |
| Record name | 2,3-Dihydro-3-[(tetrahydro-2-furanyl)methyl]-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=688793-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-3-[(tetrahydro-2-furanyl)methyl]-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and high yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a bioactive molecule.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and potentially leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrido[2,3-d]pyrimidin-4-one Derivatives
Key Observations:
- Substituent Impact : The oxolan-2-ylmethyl group in the target compound distinguishes it from simpler methyl or halogen-substituted analogs (e.g., 5,7-dimethyl derivative ). This substitution may enhance lipophilicity and metabolic stability compared to polar groups like hydroxyphenyl .
- Biological Activity: While the target compound lacks explicit in vivo data, structurally related derivatives exhibit significant pharmacological properties.
Comparison with Thieno[2,3-d]pyrimidin-4-one Analogs
Table 2: Thieno[2,3-d]pyrimidin-4-one Derivatives
Key Observations:
- Functional Group Reactivity: The propenyl group in 3-(prop-2-en-1-yl)-2-sulfanyl-thieno analog enables Michael addition or alkylation reactions, a feature absent in the oxolan-2-ylmethyl-substituted pyrido compound .
Patent and Commercial Landscape
The European Patent Application (2023) lists 10+ 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine, methoxy, and methyl substituents, underscoring industrial interest in this scaffold . While these compounds differ in core structure (pyrido[1,2-a] vs. pyrido[2,3-d]), they share therapeutic applications in CNS disorders, aligning with the antipsychotic drug RIS () .
Biological Activity
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃N₃O₂S, with a molecular weight of 263.32 g/mol. The presence of the oxolan (tetrahydrofuran) moiety and a sulfanylidene group contributes to its unique chemical reactivity and potential biological activities. The structure can be represented as follows:
Biological Activities
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit diverse biological activities. Preliminary studies suggest that this compound may possess:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
- Cytotoxic Effects : Studies indicate potential in inhibiting cancer cell proliferation.
- Metal Chelating Abilities : The thiol group suggests potential applications in chelating metals, which is relevant in medicinal chemistry.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its biological activity compared to other pyrido[2,3-d]pyrimidines lacking these features. A comparative analysis of similar compounds is shown in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-methylpyrido[2,3-d]pyrimidin-4-one | Methyl substitution at position 5 | Antimicrobial |
| 6-bromo-pyrido[2,3-d]pyrimidin-4-one | Bromo substitution at position 6 | Cytotoxic |
| 7-hydroxy-pyrido[2,3-d]pyrimidin-4-one | Hydroxyl group at position 7 | Anti-inflammatory |
Case Studies and Research Findings
A recent study focused on synthesizing selective inhibitors of EGFR (Epidermal Growth Factor Receptor) using structures related to pyrido[2,3-d]pyrimidines. Among the synthesized compounds, one demonstrated an IC₅₀ value of 13 nM for kinase inhibition against EGFR L858R/T790M mutations. This highlights the potential of structurally similar compounds in targeted cancer therapies .
In Vitro Studies
In vitro assays have been conducted to evaluate the activity of this compound against various cancer cell lines:
-
Cell Lines Tested :
- NCI-H1975
- A549
- NCI-H460
-
Results Summary :
- Compounds exhibited selective activity towards specific cell lines.
- Enhanced activity was observed when modifications were made to the side chains of the pyrido[2,3-d]pyrimidine structure.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., sulfanylidene and oxolane methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=S stretching at ~1200 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .
How to design bioactivity assays against enzymatic targets?
Q. Advanced
- Target selection : Prioritize kinases or proteases based on structural analogs (e.g., thienopyrimidines inhibit tyrosine kinases) .
- In vitro assays : Use fluorescence polarization for binding affinity or MTT assays (e.g., IC₅₀ determination in cancer cell lines like MCF-7/HeLa) .
- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and validate with orthogonal methods like Western blotting .
Strategies to resolve bioactivity data discrepancies across studies
Q. Advanced
- Variable standardization : Normalize cell lines, concentrations, and incubation times (e.g., 24–72 hr for cytotoxicity assays) .
- Structural analogs : Compare activity of derivatives (e.g., chlorophenyl substitutions enhance cytotoxicity in pyridopyrimidines) .
- Meta-analysis : Use tools like MOE or Schrödinger Suite to correlate structural features with bioactivity trends .
How does computational chemistry predict reactivity and mechanisms?
Q. Advanced
- Density Functional Theory (DFT) : Models electronic transitions (e.g., HOMO-LUMO gaps for redox potential) and reactive sites .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., binding stability in enzyme pockets) .
- Docking studies : Predict binding poses using AutoDock Vina; validate with crystallographic data if available .
Key considerations for scaling up synthesis
Q. Advanced
- Solvent efficiency : Replace DMSO with recyclable solvents (e.g., ethanol/water mixtures) to reduce costs .
- Catalyst recovery : Immobilize Lewis acids on silica to improve reusability .
- Process monitoring : Implement inline HPLC or FTIR for real-time yield tracking .
Impact of structural modifications on properties
Q. Advanced
- Substituent effects :
- Oxolane group : Enhances solubility via hydrogen bonding .
- Sulfanylidene moiety : Increases electrophilicity, improving kinase inhibition .
- SAR studies : Systematically replace substituents (e.g., oxolane with morpholine) and assay solubility/logP changes .
Degradation pathways and stability under storage
Q. Basic
- Degradation mechanisms :
- Oxidation : Sulfanylidene to sulfone under ambient O₂ .
- Hydrolysis : Pyrimidinone ring cleavage in acidic/basic conditions .
- Storage : Lyophilize and store at -20°C under argon to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
